An In-depth Technical Guide to 3-Bromo-6-chloro-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications
An In-depth Technical Guide to 3-Bromo-6-chloro-N-methylpyridin-2-amine: Synthesis, Predicted Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The subject of this guide, 3-Bromo-6-chloro-N-methylpyridin-2-amine, is a novel chemical entity for which specific experimental data is not publicly available at the time of writing. The following information is a scientifically-grounded projection based on established principles of chemical reactivity, analysis of structurally analogous compounds, and validated synthetic methodologies. This document is intended for research and development purposes and should be used as a theoretical framework.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of small molecule drugs approved by the U.S. Food and Drug Administration.[1][2] The strategic placement of halogen atoms and alkylamino groups on the pyridine ring allows for precise modulation of a compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1][3]
This guide focuses on the chemical properties of a specific, yet underexplored, substituted pyridine: 3-Bromo-6-chloro-N-methylpyridin-2-amine. This molecule is of significant interest due to its trifecta of functional groups, which offer a versatile platform for further chemical derivatization. The bromo, chloro, and N-methylamino groups each provide distinct reactive handles, making this compound a potentially valuable building block in the synthesis of complex pharmaceutical agents and agrochemicals.[4]
This document will provide a comprehensive overview of its predicted chemical properties, a proposed synthetic pathway with detailed protocols, an analysis of its expected reactivity, and a discussion of its potential applications in drug discovery.
Molecular Structure and Predicted Physicochemical Properties
The structure of 3-Bromo-6-chloro-N-methylpyridin-2-amine features a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and an N-methylamino group at the 2-position. This arrangement of electron-withdrawing halogens and an electron-donating amino group creates a unique electronic profile that dictates its reactivity.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₆H₆BrClN₂ | Calculated |
| Molecular Weight | 221.48 g/mol | Calculated |
| Monoisotopic Mass | 219.94029 Da | Predicted from similar structures[5] |
| Calculated LogP | ~2.5 - 3.0 | Based on analogs like 3-bromo-6-chloro-5-methylpyridin-2-amine[5] and 3-bromo-2-chloro-6-methylpyridine[6] |
| Topological Polar Surface Area (TPSA) | ~25.0 Ų | Calculated based on functional groups; similar to aminopyridines. |
| Hydrogen Bond Donors | 1 (N-H) | Calculated from structure |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amino N) | Calculated from structure |
| Physical Form | Expected to be a solid at room temperature | Based on analogs like 3-bromo-5-chloro-6-methylpyridin-2-amine[7] |
Proposed Synthetic Pathway
As no direct synthesis for 3-Bromo-6-chloro-N-methylpyridin-2-amine is documented, a plausible two-step synthetic route is proposed. This pathway begins with the bromination of a commercially available precursor, followed by N-methylation of the resulting intermediate.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 1: Synthesis of 2-Amino-3-bromo-6-chloropyridine (Intermediate)
The first step involves the regioselective bromination of 2-amino-6-chloropyridine at the 3-position. The amino group is an activating ortho-, para-director, and the position ortho to it (C3) is sterically accessible and electronically favored for electrophilic attack. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation. A similar procedure has been successfully applied to the bromination of 3-Amino-2-chloro-4-methylpyridine.[8]
Experimental Protocol:
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Reaction Setup: To a solution of 2-amino-6-chloropyridine (1 equivalent) in dichloromethane (DCM), cooled to 0°C in an ice bath, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-3-bromo-6-chloropyridine.
Part 2: Synthesis of 3-Bromo-6-chloro-N-methylpyridin-2-amine (Final Product)
The second step is the N-methylation of the primary amino group of the intermediate. A strong base, such as sodium hydride (NaH), is used to deprotonate the amine, forming a nucleophilic amide anion, which then reacts with an electrophilic methyl source like methyl iodide.
Experimental Protocol:
-
Reaction Setup: To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-amino-3-bromo-6-chloropyridine (1 equivalent) in THF dropwise at 0°C.
-
Amide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography.
Predicted Reactivity and Spectroscopic Characterization
The chemical behavior of 3-Bromo-6-chloro-N-methylpyridin-2-amine is governed by the electronic interplay of its substituents.
-
N-Methylamino Group (Position 2): This is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.
-
Bromo Group (Position 3): Halogens are electron-withdrawing by induction but can be weakly electron-donating by resonance. Its position next to the amino group makes it a potential leaving group in cross-coupling reactions.
-
Chloro Group (Position 6): This is an electron-withdrawing group and is situated at a position highly activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the ring nitrogen.[3]
Diagram of Key Reactivity Sites
Caption: Predicted sites of chemical reactivity.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. A singlet for the N-methyl group and a broad singlet for the N-H proton would also be present.
-
¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the N-methyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[1][4] The title compound, with its multiple reactive sites, is a prime candidate for use as a scaffold in combinatorial chemistry and lead optimization.
-
Cross-Coupling Reactions: The bromine atom at the C3 position can be readily displaced in palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amino substituents, enabling rapid exploration of the chemical space around the core scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is activated for SNAr, allowing for the introduction of nucleophiles such as amines, alcohols, or thiols. This provides another avenue for structural diversification.
-
Scaffold for Bioactive Molecules: The overall structure is analogous to scaffolds found in molecules with anti-inflammatory, antimicrobial, and neurological activities.[9]
Safety and Handling
While no specific safety data exists for 3-Bromo-6-chloro-N-methylpyridin-2-amine, the data for its structural analogs suggest that it should be handled with care.
Table 2: GHS Hazard Classification (Based on Analogs)
| Hazard Class | Classification | Basis |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed (based on 3-bromo-2-chloro-6-methylpyridine)[5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage/irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (based on 3-bromo-2-chloro-6-methylpyridine)[5] |
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
3-Bromo-6-chloro-N-methylpyridin-2-amine represents a promising but currently underexplored chemical entity. Based on the principles of organic chemistry and data from analogous compounds, it is predicted to be a versatile building block for the synthesis of complex molecules. Its multiple, differentially reactive sites make it an attractive scaffold for creating libraries of compounds for drug discovery and agrochemical research. The synthetic protocols and reactivity predictions outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry of this intriguing molecule.
References
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PubChem. (n.d.). 3-bromo-2-chloro-6-methylpyridine. Retrieved from [Link]
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